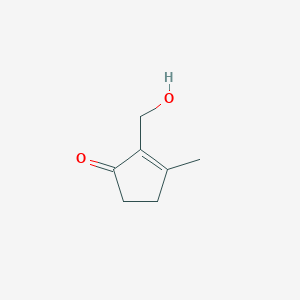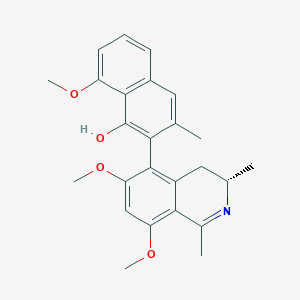
Ancistrotanzanine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ancistrotanzanine A is an isoquinoline alkaloid that is (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline substituted by a 1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl group at position 5. It is isolated from the leaves of Ancistrocladus tanzaniensis and exhibits antiplasmodial, antileishmanial and antitrypanocidal activities. It has a role as a metabolite, an antiplasmodial drug, a trypanocidal drug and an antileishmanial agent. It is an isoquinoline alkaloid, a member of naphthols, a methoxynaphthalene, an aromatic ether, a member of methylnaphthalenes, a biaryl and a member of isoquinolines.
Applications De Recherche Scientifique
Antileishmanial Activities
Ancistrotanzanine A has shown promising results in antileishmanial activities. A study by Bringmann et al. (2003) highlights the synthesis of ancistrotanzanine B and ancistroealaine A, both of which exhibited significant antileishmanial activities, with ancistrotanzanine B showing particularly high effectiveness (Bringmann, Hamm, & Schraut, 2003). Another study by Wadanambi (2020) discusses the potential antileishmanial activity of ancistrotanzanine B against Leishmania donovani Squalene Synthase, suggesting its potential as a basis for designing inhibitors with antileishmanial activity (Wadanambi, 2020).
Anti-Trypanosomal and Anti-Plasmodial Properties
This compound, along with other compounds isolated from Ancistrocladus tanzaniensis, has been found to possess good activities against Trypanosoma cruzi, the pathogen of Chagas' disease, and Plasmodium falciparum parasites, responsible for malaria. This discovery by Bringmann et al. (2003) points to its potential application in treating these diseases (Bringmann et al., 2003).
Pharmacological Synthesis
The pharmacological synthesis of this compound and related compounds has been a subject of research. Bringmann et al. (2004) discuss the isolation of ancistrotanzanine C and related alkaloids from Ancistrocladus tanzaniensis, contributing to the understanding of their chemical structures and potential biological activities (Bringmann et al., 2004).
Cancer Research
In the context of cancer research, this compound has shown potential. Jiang et al. (2013) report the isolation of various naphthylisoquinoline alkaloids, including this compound, from Ancistrocladus tectorius. These compounds exhibited inhibitory activities against human leukemia cell lines, suggesting their potential application in cancer therapeutics (Jiang et al., 2013).
Propriétés
Formule moléculaire |
C25H27NO4 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)23(16)25(27)21(13)24-17-11-14(2)26-15(3)22(17)19(29-5)12-20(24)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1 |
Clé InChI |
QGIHYQPVZRSTNP-AWEZNQCLSA-N |
SMILES isomérique |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O |
SMILES canonique |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O |
Synonymes |
ancistrotanzanine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



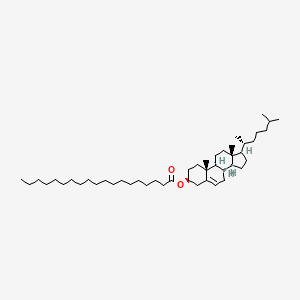
![(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;dihydrobromide](/img/structure/B1254421.png)

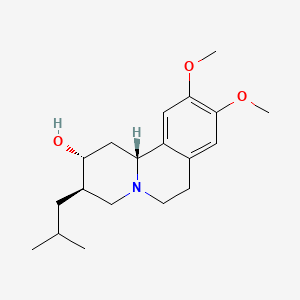

![[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1254427.png)
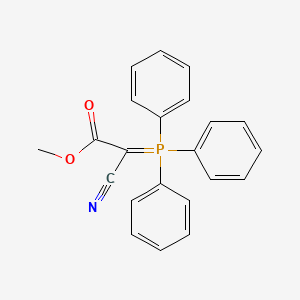
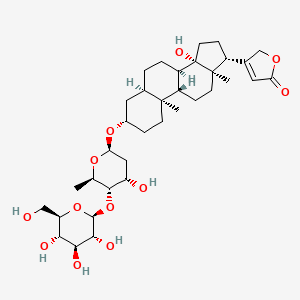

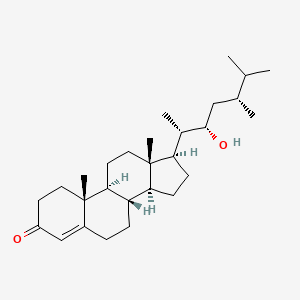
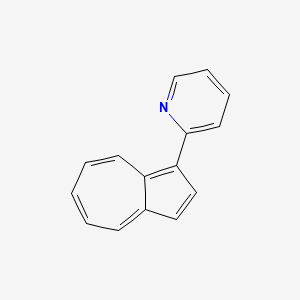
![[(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1254436.png)
![(Z)-but-2-enedioic acid;N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]acetamide](/img/structure/B1254437.png)
